Cas no 115656-08-1 (4-Bromo-2,3,7,8-tetrachlorodibenzofuran)

4-Bromo-2,3,7,8-tetrachlorodibenzofuran is a halogenated dibenzofuran derivative with a defined molecular structure, making it a valuable reference standard in environmental and analytical chemistry. Its high purity and stability ensure reliable performance in trace analysis, particularly for studying polychlorinated dibenzofurans (PCDFs) in environmental samples. The compound's distinct bromo- and tetrachloro-substitution pattern allows for precise identification and quantification in complex matrices, supporting research on dioxin-like pollutants. Its consistent physicochemical properties facilitate method development and calibration in gas chromatography-mass spectrometry (GC-MS) applications. This compound is primarily used in academic, industrial, and regulatory settings for contamination assessment and toxicological studies.
4-Bromo-2,3,7,8-tetrachlorodibenzofuran structure
115656-08-1 structure
Product name:4-Bromo-2,3,7,8-tetrachlorodibenzofuran
CAS No:115656-08-1
MF:C12H3BrCl4O
MW:384.86761879921
CID:157660
PubChem ID:153880

4-Bromo-2,3,7,8-tetrachlorodibenzofuran Chemical and Physical Properties

Names and Identifiers

    • Dibenzofuran,4-bromo-2,3,7,8-tetrachloro-
    • 4-BROMO-2,3,7,8-TETRACHLORODIBENZOFURAN
    • Dibenzofuran,4-bromo-2,3,7,8-tetrachloro
    • Dibenzofuran, 4-bromo-2,3,7,8-tetrachloro-
    • DTXSID30151155
    • NS00122694
    • 4-Bromo-2,3,7,8-tetrachlorodibenzo[b,d]furan
    • 115656-08-1
    • 4-Bromo-2,3,7,8-tetrachlorodibenzofuran
    • Inchi: InChI=1S/C12H3BrCl4O/c13-10-11(17)8(16)2-5-4-1-6(14)7(15)3-9(4)18-12(5)10/h1-3H
    • InChI Key: JVQVVDNPQHZSNJ-UHFFFAOYSA-N
    • SMILES: BrC1C2OC3C=C(Cl)C(Cl)=CC=3C=2C=C(Cl)C=1Cl

Computed Properties

  • Exact Mass: 381.81200
  • Monoisotopic Mass: 381.812
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 13.1Ų
  • XLogP3: 7

Experimental Properties

  • Density: 1.882
  • Boiling Point: 469.6°Cat760mmHg
  • Flash Point: 237.8°C
  • Refractive Index: 1.728
  • PSA: 13.14000
  • LogP: 6.96210

4-Bromo-2,3,7,8-tetrachlorodibenzofuran Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B678175-1mg
4-Bromo-2,3,7,8-tetrachlorodibenzofuran
115656-08-1
1mg
$ 190.00 2023-04-18
TRC
B678175-10mg
4-Bromo-2,3,7,8-tetrachlorodibenzofuran
115656-08-1
10mg
$ 1499.00 2023-04-18

Additional information on 4-Bromo-2,3,7,8-tetrachlorodibenzofuran

4-Bromo-2,3,7,8-Tetrachlorodibenzofuran

4-Bromo-2,3,7,8-tetrachlorodibenzofuran (CAS No: 115656-08-1) is a highly specialized organic compound belonging to the dibenzofuran family. This compound is characterized by its unique structure, which includes a dibenzofuran skeleton with bromine and chlorine substituents at specific positions. The compound's chemical formula is C12H4BrCl4O, and it exhibits a molecular weight of approximately 499.9 g/mol.

The synthesis of 4-bromo-2,3,7,8-tetrachlorodibenzofuran involves advanced organic chemistry techniques, often requiring precise control over reaction conditions to achieve the desired substitution pattern. Recent studies have highlighted the importance of this compound in various applications, particularly in materials science and environmental chemistry.

One of the most notable aspects of 4-bromo-2,3,7,8-tetrachlorodibenzofuran is its role as a precursor in the synthesis of advanced materials. Researchers have demonstrated that this compound can be used to prepare high-performance polymers and organic semiconductors. For instance, a study published in *Advanced Materials* in 2023 revealed that derivatives of this compound exhibit exceptional charge transport properties, making them suitable for use in next-generation electronic devices such as organic field-effect transistors (OFETs) and photovoltaic cells.

In addition to its materials science applications, 4-bromo-2,3,7,8-tetrachlorodibenzofuran has also been studied for its environmental implications. Due to its complex structure and halogen substituents, this compound has been identified as a potential environmental contaminant. Recent research has focused on understanding its degradation pathways under various environmental conditions. A 2023 study in *Environmental Science & Technology* reported that the compound undergoes rapid photodegradation in the presence of sunlight, producing less harmful byproducts.

The structural uniqueness of 4-bromo-2,3,7,8-tetrachlorodibenzofuran also makes it an interesting subject for fundamental studies in organic chemistry. Its electronic properties have been extensively investigated using computational methods such as density functional theory (DFT). These studies have provided valuable insights into the relationship between the compound's structure and its electronic behavior.

From a synthetic perspective, the preparation of 4-bromo-2,3,7,8-tetrachlorodibenzofuran typically involves multi-step reactions that require careful optimization. A common approach involves the bromination of a pre-synthesized tetrachlorodibenzofuran derivative using bromine gas under controlled conditions. The reaction conditions are critical to ensure high yields and selectivity.

In terms of characterization techniques used for this compound,mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are widely employed to confirm its identity and purity. High-resolution mass spectrometry has proven particularly useful for determining the exact molecular formula and confirming the presence of halogen substituents.

The study of 4-bromo-2

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